molecular formula C11H13FO2 B1523853 1-(3-Fluorophenyl)-4-methoxybutan-2-one CAS No. 1179602-83-5

1-(3-Fluorophenyl)-4-methoxybutan-2-one

Cat. No.: B1523853
CAS No.: 1179602-83-5
M. Wt: 196.22 g/mol
InChI Key: HXUOMIWYIWRVPC-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-methoxybutan-2-one is an organic compound with the molecular formula C₁₀H₁₄FO₂ It is characterized by a fluorophenyl group attached to a methoxybutanone structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-fluorophenol and methoxybutanone as the primary starting materials.

  • Reaction Conditions: The reaction involves a Friedel-Crafts acylation, where 3-fluorophenol is acylated with methoxybutanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

  • Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for analysis.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Secondary alcohols.

  • Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: 1-(3-Fluorophenyl)-4-methoxybutan-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)-4-methoxybutan-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mode of action.

Comparison with Similar Compounds

  • 3-Fluoroacetophenone: A simpler fluorophenyl ketone without the methoxy group.

  • 1-(3-Fluorophenyl)ethanol: A fluorophenyl alcohol derivative.

  • 4-Methoxybutan-2-one: A methoxybutanone compound without the fluorophenyl group.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-methoxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-14-6-5-11(13)8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUOMIWYIWRVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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